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Introduction

Edralbrutinib (TG-1701) is an orally available, irreversible inhibitor of Bruton's tyrosine kinase
(BTK).[1] By covalently binding to the Cysteine 481 residue in the active site of BTK,
Edralbrutinib effectively blocks the B-cell antigen receptor (BCR) signaling pathway, which is a
critical driver for the proliferation and survival of malignant B-cells.[1] This technical guide
provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics
(PD) of Edralbrutinib, summarizing key data from preclinical and clinical studies, detailing
experimental methodologies, and visualizing the associated signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of Edralbrutinib has been primarily characterized in the Phase 1
clinical trial NCT03671590, which evaluated the drug in patients with relapsed or refractory B-
cell malignancies.

Absorption and Distribution

Limited publicly available data from the Phase 1 trial indicates that Edralbrutinib exhibits linear
kinetics, with an approximately dose-proportional increase in the area under the curve (AUC)
observed over the dose range of 100 mg to 200 mg.[2]
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Metabolism and Excretion

A poster presentation from the European Hematology Association (EHA) 2020 meeting
reported a mean half-life of 2.24 hours and a mean apparent clearance (CL/F) of 55.4 L/hr for
Edralbrutinib. However, detailed information regarding the metabolic pathways and excretion
routes of Edralbrutinib is not yet publicly available. Preclinical studies in animal models would
typically involve characterization of its absorption, distribution, metabolism, and excretion
(ADME) profile, including identification of major metabolites and the enzymes responsible for its

metabolism (e.g., cytochrome P450 isoenzymes).

Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for Edralbrutinib
from the Phase 1 clinical trial (NCT03671590). It is important to note that a complete dataset
with Cmax, Tmax, and AUC across all dose levels has not been fully published.

Parameter Value Dose Level(s) Population Source
o Linear, dose- Patients with B-

Kinetics ) 100 mg - 200 mg ] ] [2]

proportional AUC cell malignancies
Mean Half-life B Patients with B-

2.24 hours Not specified ) )
(tY2) cell malignancies
Mean Apparent - Patients with B-

55.4 L/hr Not specified ] ]
Clearance (CL/F) cell malignancies

Pharmacodynamics

The pharmacodynamic effects of Edralbrutinib are centered on its potent and sustained
inhibition of BTK and the subsequent downstream signaling pathways.

Target Occupancy

Data from the Phase 1 clinical trial (NCT03671590) has demonstrated that Edralbrutinib
achieves high and sustained target engagement. Near-complete BTK occupancy was observed
in patients at doses of 100 mg once daily (QD) and higher.[2][3] This indicates that at these
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dose levels, the vast majority of BTK protein in peripheral blood mononuclear cells (PBMCs) is
covalently bound and inhibited by Edralbrutinib.

Downstream Signaling

A key pharmacodynamic finding for Edralbrutinib comes from a phosphoproteomics study
conducted on samples from the NCT03671590 trial. This research identified the
phosphorylation status of the transcription factor Ikaros as a potential biomarker for early
response to treatment.[4][5] In "early responder" patients, Edralbrutinib treatment led to a
significant dephosphorylation of Ikaros at Serine residues 442 and 445.[4] This
dephosphorylation is associated with the disruption of an Ikaros-driven gene signature,
including the downregulation of MYC and the upregulation of YES1.[4] This suggests that the
anti-tumor activity of Edralbrutinib is, at least in part, mediated through its modulation of Ikaros
signaling downstream of BTK.

Pharmacodynamic Data Summary

Parameter Finding Dose Level(s) Population Source
Near-complete Patients with B-

BTK Occupancy =100 mg QD ] ] [2][3]
occupancy cell malignancies
Dephosphorylati

Downstream on of lkaros 200 mg, 300 mg,  Patients with 0

Signaling (pSer442/445) in 400 mg QD CLL

early responders

Downregulation
of MYC,

Gene Signature ) 200 mg, 300 mg,  Patients with
. upregulation of [4]
Modulation ] 400 mg QD CLL
YES1 in early
responders

Signaling Pathways
BTK Signaling Pathway and Edralbrutinib Inhibition

The following diagram illustrates the canonical BTK signaling pathway initiated by B-cell
receptor (BCR) activation and the point of inhibition by Edralbrutinib.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.tgtherapeutics.com/wp-content/uploads/2019/12/ASH2019CCheahU2B.pdf
https://www.tgtherapeutics.com/wp-content/uploads/2021/06/TG-1701-ICML21-Poster-Cheah-FINAL-PDF-6.18.21.pdf
https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.tgtherapeutics.com/wp-content/uploads/2019/12/ASH2019CCheahU2B.pdf
https://www.tgtherapeutics.com/wp-content/uploads/2019/12/ASH2019CCheahU2B.pdf
https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://ashpublications.org/blood/article/134/Supplement_1/4001/424188/Phase-1-Study-of-TG-1701-a-Selective-Irreversible
https://www.medkoo.com/products/39589
https://www.tgtherapeutics.com/wp-content/uploads/2019/12/ASH2019CCheahU2B.pdf
https://www.tgtherapeutics.com/wp-content/uploads/2019/12/ASH2019CCheahU2B.pdf
https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane
BCR
Antigen
Binding
\ 4
LYN
Phosphorylates
Cytoplasm
\4
SYK Edralbrutinib
Phosphorylates Inhibits
»
>
BTK
Phosphorylate: Regulates
\ \4 \
PLCy2 AKT MAPK NF-kB Ikaros
Cleaves
Nucleus
\ 4
Gene Transcription
B2 (Proliferation, Survival)

\4 \ 4

IP3 DAG

\4 \ 4

Click to download full resolution via product page

Edralbrutinib inhibits BTK, blocking downstream signaling pathways.
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Ikaros Signaling in Response to Edra

Ibrutinib

This diagram illustrates the effect of Edralbrutinib on the Ikaros signaling pathway in

responsive B-cells.
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Edralbrutinib leads to lkaros dephosphorylation and altered gene expression.

Experimental Protocols
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Detailed experimental protocols for the clinical evaluation of Edralbrutinib are not fully
available in the public domain. However, based on standard methodologies for BTK inhibitors
and the information from published studies on Edralbrutinib, the following represents plausible
protocols for key experiments.

Pharmacokinetic Analysis

e Objective: To determine the pharmacokinetic profile of Edralbrutinib in human plasma.
o Methodology:

o Sample Collection: Blood samples are collected from patients at pre-defined time points
before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours
post-dose).

o Sample Processing: Plasma is separated by centrifugation and stored at -80°C until
analysis.

o Bioanalysis: Plasma concentrations of Edralbrutinib are quantified using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t%2, and CL/F are
calculated using non-compartmental analysis with software like WinNonlin.

BTK Occupancy Assay

» Objective: To measure the percentage of BTK protein that is covalently bound by
Edralbrutinib in PBMCs.

¢ Methodology (ELISA-based):

o PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient
centrifugation.

o Cell Lysis: PBMCs are lysed to release intracellular proteins, including BTK.

o Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify both
total BTK and the amount of free (unbound) BTK.
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» Total BTK: A sandwich ELISA is performed using two different anti-BTK antibodies.

= Free BTK: A competitive ELISA is used where a biotinylated, irreversible BTK probe is
added to the lysate. This probe will only bind to the free BTK. The amount of probe
bound is then quantified.

o Calculation: BTK occupancy is calculated as: (1 - (Free BTK / Total BTK)) * 100%.

Phosphoproteomic Analysis of Downstream Signaling

o Objective: To identify and quantify changes in protein phosphorylation in response to
Edralbrutinib treatment.

e Methodology (LC-MS/MS-based):
o Sample Preparation:

» PBMCs are isolated from patients at baseline and at various time points after
Edralbrutinib administration.

» Cells are lysed, and proteins are extracted and quantified.
» Proteins are digested into peptides using trypsin.

o Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture
using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium
Dioxide (TiO2) chromatography.

o LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid
chromatography and analyzed by tandem mass spectrometry to determine their sequence
and the site of phosphorylation.

o Data Analysis: The relative abundance of each phosphopeptide is quantified across
different samples to identify changes in phosphorylation levels induced by the drug.
Bioinformatics tools are used to map these changes to specific signaling pathways.

Experimental Workflow for Phosphoproteomics

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.benchchem.com/product/b3324443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Patient Blood Sample
(Baseline & Post-treatment)

:

PBMC Isolation

:

Cell Lysis & Protein Extraction

:

Protein Digestion
(Trypsin)

:

Phosphopeptide Enrichment
(IMAC/TiO2)

:

LC-MS/MS Analysis

:

Data Analysis & Pathway Mapping

Click to download full resolution via product page

Workflow for phosphoproteomic analysis of clinical samples.

Conclusion

Edralbrutinib is a potent and selective irreversible BTK inhibitor that demonstrates a favorable
pharmacokinetic and pharmacodynamic profile for the treatment of B-cell malignancies. Its
linear kinetics and high target occupancy at clinically relevant doses support a once-daily
dosing regimen. The novel finding of Ikaros signaling modulation as a key component of its
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mechanism of action provides a potential biomarker for patient response and a deeper
understanding of its anti-tumor effects. Further publication of complete data from ongoing and
future clinical trials will provide a more comprehensive understanding of the clinical
pharmacology of Edralbrutinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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